2-甲氧基-4-硝基苯磺酰胺

概述

描述

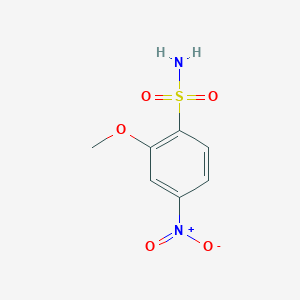

2-Methoxy-4-nitrobenzenesulfonamide is a chemical compound with the molecular formula C7H8N2O5S . It has a molecular weight of 232.22 .

Molecular Structure Analysis

The molecular structure of 2-Methoxy-4-nitrobenzenesulfonamide can be represented by the SMILES stringO=N+C1=C (S (N) (=O)=O)C=CC (OC)=C1 . This indicates that the molecule contains a nitro group (NO2), a methoxy group (OCH3), and a sulfonamide group (SO2NH2) attached to a benzene ring. Physical and Chemical Properties Analysis

2-Methoxy-4-nitrobenzenesulfonamide is a powder at room temperature . It has a melting point of 108-109°C .科学研究应用

多功能的二级胺制备方法

2-甲氧基-4-硝基苯磺酰胺及其衍生物(如2-和4-硝基苯磺酰胺)用于制备二级胺。这些化合物由伯胺合成,并进行平滑烷基化,得到接近定量产率的N-烷基磺酰胺。这些磺酰胺可以通过迈森海默络合物脱保护,得到高产率的二级胺(Fukuyama, Jow, & Cheung, 1995)。

由硝基苯磺酰胺制备胺

2-甲氧基-4-硝基苯磺酰胺进一步说明了其在胺制备中的作用,它参与了多种胺的合成。这个过程涉及氮磺化和氮保护,导致产生多种胺化合物,展示了其在有机合成中的多功能性(Kurosawa, Kan, & Fukuyama, 2003)。

在固相合成中的应用

由2/4-硝基苯磺酰氯制备的聚合物负载苯磺酰胺(包括2-甲氧基-4-硝基苯磺酰胺的衍生物)已用于固相合成。它们作为各种化学转化中的关键中间体,展示了该化合物在创建不同分子结构中的重要作用(Fülöpová & Soural, 2015)。

在特定衍生物的合成中

该化合物已用于合成特定衍生物,如4-甲氧基-3-硝基苯磺酰氯,它是创建复杂结构(如N-丁基-N-(3-苯基丙基)-4-羟基-3-(2-羟基-1-萘基)偶氮苯磺酰胺)的前体。这说明了它在创建复杂化学结构中的应用(Katritzky, Wu, Rachwał, Macomber, & Smith, 1993)。

作用机制

Target of Action

2-Methoxy-4-nitrobenzenesulfonamide is a sulfonamide compound . Sulfonamides are known to target enzymes such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Mode of Action

Sulfonamides, including 2-Methoxy-4-nitrobenzenesulfonamide, act as competitive inhibitors of p-aminobenzoic acid (PABA) in the synthesis of folic acid . This is essential for the further production of DNA in bacteria . By inhibiting this process, sulfonamides prevent bacterial multiplication .

Biochemical Pathways

The primary biochemical pathway affected by 2-Methoxy-4-nitrobenzenesulfonamide is the folic acid metabolism cycle . By acting as a competitive inhibitor of PABA, this compound disrupts the synthesis of folic acid, which is crucial for DNA production in bacteria . This disruption leads to the inhibition of bacterial growth and multiplication .

Result of Action

The primary result of 2-Methoxy-4-nitrobenzenesulfonamide’s action is the inhibition of bacterial growth and multiplication . By disrupting the folic acid metabolism cycle, this compound prevents the production of DNA in bacteria, thereby inhibiting their ability to multiply .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Methoxy-4-nitrobenzenesulfonamide. For instance, the overuse and misuse of antibiotics, including sulfonamides, and their release into the environment can potentially pose a threat to animals and microbial communities in soil and aquatic environments . Therefore, it’s crucial to consider these environmental factors when assessing the overall impact of this compound.

安全和危害

生化分析

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

Studies on threshold effects, as well as toxic or adverse effects at high doses, are currently lacking .

Metabolic Pathways

Information on the enzymes or cofactors it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently lacking .

Transport and Distribution

Information on any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation, is currently lacking .

Subcellular Localization

Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently lacking .

属性

IUPAC Name |

2-methoxy-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O5S/c1-14-6-4-5(9(10)11)2-3-7(6)15(8,12)13/h2-4H,1H3,(H2,8,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDPBJHBJQTTZKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

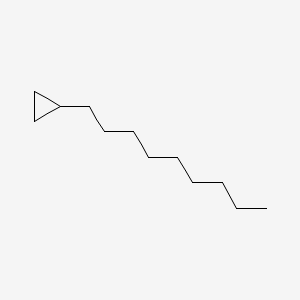

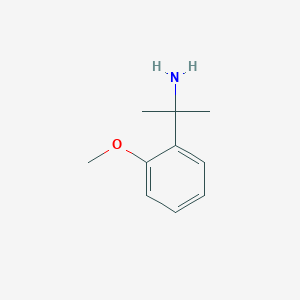

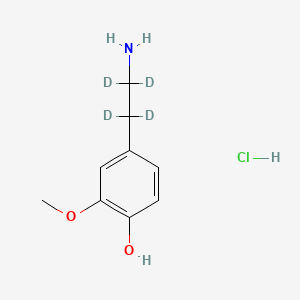

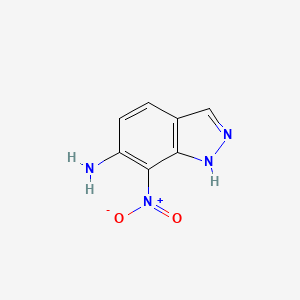

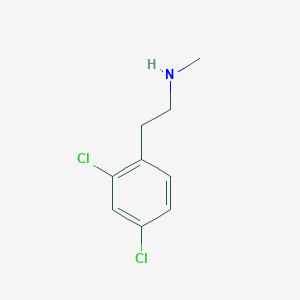

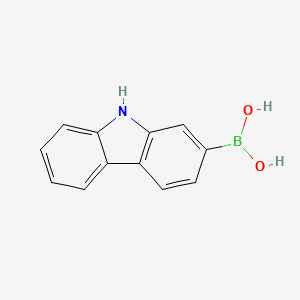

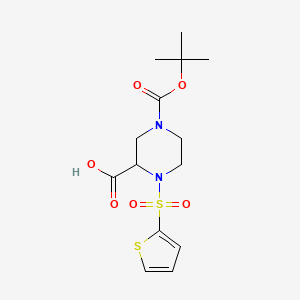

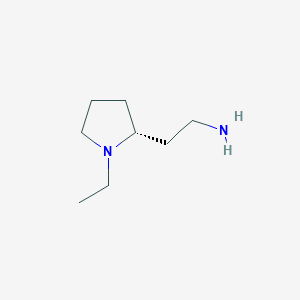

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-Chlorophenyl)-6-(3-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3282150.png)

![6-Bromo-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3282163.png)